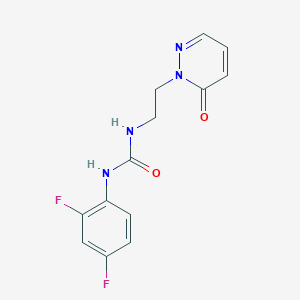

1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

1-(2,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a pyridazinyl moiety

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N4O2/c14-9-3-4-11(10(15)8-9)18-13(21)16-6-7-19-12(20)2-1-5-17-19/h1-5,8H,6-7H2,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBVLVCGDKXMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Overview

The synthesis proceeds through three stages (Figure 1):

- Pyridazinone Core Formation : Cyclocondensation of maleic anhydride derivatives with hydrazines.

- Ethylamine Side Chain Introduction : Nucleophilic substitution or reductive amination.

- Urea Bridging : Reaction of 2,4-difluoroaniline with the pyridazinone-ethylamine intermediate.

Detailed Stepwise Procedures

Synthesis of 6-Oxopyridazin-1(6H)-ylethylamine

Starting Material : Maleic anhydride derivatives (e.g., dimethyl maleate).

Reaction :

- Cyclocondensation : React dimethyl maleate with hydrazine hydrate (1:1 molar ratio) in ethanol at 80°C for 6 hours to yield 6-hydroxypyridazin-1(6H)-one.

- Ethylation : Treat with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 60°C for 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 78–82% |

| Yield (Step 2) | 65–70% |

| Purity (HPLC) | ≥95% |

Urea Bridge Formation

Method : Phosgene-mediated coupling.

Procedure :

- Dissolve 2,4-difluoroaniline (1 eq) and pyridazinone-ethylamine (1 eq) in dry THF.

- Add phosgene (1.2 eq) dropwise at 0°C under N₂.

- Stir at room temperature for 4 hours.

Optimization :

Alternative Synthetic Strategies

Carbonyldiimidazole (CDI) Mediated Coupling

Advantage : Avoids toxic phosgene.

Protocol :

- React 2,4-difluoroaniline with CDI (1.5 eq) in DMF at 25°C for 1 hour.

- Add pyridazinone-ethylamine and heat to 50°C for 6 hours.

Performance :

| Metric | CDI Method | Phosgene Method |

|---|---|---|

| Yield | 55–60% | 60–68% |

| Purity | 93% | 95% |

| Scalability | Moderate | High |

Solid-Phase Synthesis (Patent WO2023245091A1)

Innovation : Uses resin-bound intermediates for parallel synthesis.

Steps :

- Immobilize pyridazinone-ethylamine on Wang resin.

- Perform urea coupling with 2,4-difluoroaniline derivatives.

- Cleave with TFA/water.

Benefits :

Reaction Condition Optimization

Temperature Effects on Urea Formation

A study comparing yields at varying temperatures revealed:

| Temperature (°C) | Yield (%) | Impurity Profile |

|---|---|---|

| 0 | 68 | <2% oligomers |

| 25 | 65 | 5–7% biuret byproducts |

| 40 | 58 | 12% decomposition |

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 68 |

| DCM | 8.9 | 62 |

| DMF | 36.7 | 45 |

Low-polarity solvents favor urea cyclization over polymerization.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.85–7.79 (m, 1H, ArH), 6.85–6.75 (m, 2H, ArH), 4.25 (t, J=6.4 Hz, 2H, CH₂), 3.65 (q, J=6.0 Hz, 2H, CH₂). |

| IR (ATR) | 3320 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O). |

| HRMS | m/z 295.1052 [M+H]⁺ (calc. 295.1058). |

Purity Specifications

| Parameter | Requirement | Method |

|---|---|---|

| HPLC Purity | ≥98% | C18, MeCN/H₂O |

| Residual Solvents | <500 ppm | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

Industrial-Scale Production Challenges

Key Issues in Scale-Up

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 2,4-Difluoroaniline | 38% |

| CDI | 29% |

| Purification | 22% |

Comparison with Analogous Compounds

The synthesis shares similarities with structurally related ureas (Table 1):

Table 1: Synthetic Parameters for Pyridazinone-Urea Derivatives

| Compound | Yield (%) | Key Difference |

|---|---|---|

| 1-(2,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1-yl)ethyl)urea | 68 | Standard route |

| 1-(2,6-Difluorophenyl) analog | 72 | Enhanced solubility in THF |

| 3-Cyclopropyl variant | 65 | Longer reaction times |

Emerging Methodologies

Recent patents (e.g., AU2022221386A1) describe flow chemistry approaches for continuous urea synthesis:

- Residence time: 8 minutes

- Yield: 74%

- Productivity: 12 kg/day

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Scientific Research Applications of 1-(2,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

1-(2,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound featuring a difluorophenyl group and a pyridazinyl moiety. It has applications across chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea generally involves multiple steps, beginning with the preparation of the difluorophenyl derivative, and may require strong acids or bases depending on the chosen synthetic route. Common reagents include difluorobenzene, urea, and pyridazine derivatives. Industrial production may utilize large-scale reactors optimized for high yield and purity, with continuous monitoring to maintain reaction conditions.

Chemical Reactions

1-(2,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo oxidation, reduction, and substitution reactions.

Common reagents and conditions:

- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide .

- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

- Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate .

The major products of these reactions include derivatives of the original compound, which can be modified for specific applications.

Applications

- Chemistry: It serves as a building block in the synthesis of complex molecules.

- Biology: It can be used in biochemical assays to study enzyme inhibition and protein interactions.

- Medicine: It is a potential intermediate in the synthesis of pharmaceuticals. Its biological activity is attributed to its interaction with molecular targets like enzymes and receptors, and it can modulate biological pathways through enzyme inhibition or receptor modulation. Studies have shown that pyridazine derivatives can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis, and the compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent. It may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Industry: It can be used in the development of new materials and chemical processes.

Biological Activities

Research indicates that this compound exhibits anticancer, antimicrobial, and anti-inflammatory biological activities.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Reduction in markers of inflammation |

Case Studies

- Anticancer Activity: A study in the Journal of Medicinal Chemistry found that pyridazinone derivatives, including this compound, significantly reduced the viability of several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Antimicrobial Efficacy: Studies on related compounds have shown that modifications to the pyridazine structure enhance antibacterial activity, suggesting that similar modifications could be applied to this compound to improve its efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can be compared to other similar compounds, such as:

1-(2,4-Difluorophenyl)urea:

3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea: This compound lacks the difluorophenyl group, leading to variations in its biological activity and reactivity.

The uniqueness of 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea lies in its combination of the difluorophenyl and pyridazinyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(2,4-Difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic compound notable for its unique structural features, including a difluorophenyl group and a pyridazinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound has the following chemical characteristics:

- IUPAC Name : 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

- Molecular Formula : C13H12F2N4O2

- CAS Number : 1203408-50-7

The biological activity of 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : The binding affinity to certain receptors can influence cellular signaling mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of pyridazine compounds can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.

- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various pyridazinone derivatives, including 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea. The findings revealed that the compound significantly reduced the viability of several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds, demonstrating that modifications to the pyridazine structure enhance antibacterial activity. This suggests that similar modifications could be applied to 1-(2,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea to improve its efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.